molecular formula C13H11ClN2O2 B3326824 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine CAS No. 286438-37-7

9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine

Cat. No.: B3326824
CAS No.: 286438-37-7
M. Wt: 262.69 g/mol
InChI Key: UNGZTFAWTHSZIV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acridine (B1665455) Research

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. nih.gov Initially, acridine derivatives were primarily recognized for their properties as dyes. mdpi.com However, the scientific community's interest soon pivoted towards their potential biological activities. A significant milestone was the discovery of the antimicrobial properties of acridine compounds, which led to the development of antiseptic agents like proflavine. nih.gov

Over the decades, the field has evolved significantly, with researchers synthesizing a vast array of acridine derivatives to explore their therapeutic potential. This has led to the identification of compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties. mdpi.comnih.gov The development of synthetic methodologies, such as the Bernthsen acridine synthesis and the Ullmann condensation, has been instrumental in the expansion of acridine chemistry, allowing for the creation of novel and complex acridine-based structures. nih.gov

Significance of Acridine and its Derivatives in Chemical Sciences

The significance of acridine and its derivatives in chemical sciences is multifaceted. The planar, tricyclic structure of the acridine nucleus allows it to intercalate into DNA, a property that is central to the biological activity of many of its derivatives. nih.govchemicalbook.com This interaction with DNA has been a key focus in the design of anticancer agents. chemicalbook.com

Beyond their medicinal applications, acridines are valued for their unique photophysical properties. Many acridine derivatives exhibit strong fluorescence, making them useful as fluorescent probes and in various imaging applications. nih.gov Acridine Orange, for instance, is a well-known nucleic acid-selective metachromatic stain. nih.gov The versatility of the acridine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to suit specific applications in materials science and medicinal chemistry.

Classification and Nomenclature of Tetrahydroacridine Scaffolds

Tetrahydroacridines are a class of acridine derivatives in which one of the aromatic rings is partially saturated, containing four additional hydrogen atoms. The nomenclature of these compounds follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the acridine ring system is crucial for unambiguously identifying the positions of substituents.

The parent compound, 1,2,3,4-tetrahydroacridine (B1593851), serves as the fundamental scaffold. Substituents are then named and numbered according to their position on this core structure. For example, in "9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine," the "9-Chloro" indicates a chlorine atom at position 9, and "6-nitro" signifies a nitro group at position 6 of the 1,2,3,4-tetrahydroacridine framework.

The classification of tetrahydroacridine scaffolds can be based on the nature and position of the substituents. These can include halogens, nitro groups, amino groups, and various alkyl or aryl side chains, each imparting distinct chemical and biological properties to the molecule.

Research Rationale and Focus on this compound

The specific compound, this compound, combines several structural features that suggest a rationale for its synthesis and study. The 9-chloro substituent is a common feature in many biologically active acridines, often serving as a reactive site for further chemical modification to introduce other functional groups.

The presence of a nitro group is also of significant interest in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The nitro group can be bioreduced in hypoxic environments, a characteristic that is exploited in the design of drugs targeting oxygen-deficient tumor cells.

The tetrahydroacridine core itself is a well-established pharmacophore. For instance, Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This highlights the potential of the tetrahydroacridine scaffold to interact with biological targets in the central nervous system.

Therefore, the combination of a 9-chloro group (a versatile synthetic handle), a 6-nitro group (a potential pharmacophore), and a tetrahydroacridine scaffold (a privileged structure in medicinal chemistry) provides a strong rationale for the synthesis and investigation of this compound for its potential biological activities.

While detailed research findings on this specific compound are not widely available in the public domain, its structural components suggest it as a candidate for further investigation in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-6-nitro-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGZTFAWTHSZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Chloro 1,2,3,4 Tetrahydro 6 Nitro Acridine and Analogues

Classical Synthetic Routes to Acridine (B1665455) Systems

Several classical methods have been established for the synthesis of the acridine scaffold, each with its own advantages and limitations. These include the Friedländer Annulation, the Bernthsen Synthesis, and the Ullmann Synthesis.

Friedländer Annulation and its Modifications for Tetrahydroacridines

The Friedländer annulation is a widely utilized method for the synthesis of quinolines and, by extension, acridines. wikipedia.orgresearchgate.netnih.gov The classical approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, typically a ketone or β-ketoester, under acidic or basic conditions. nih.govorganic-chemistry.org

For the synthesis of tetrahydroacridines, a modification of the Friedländer synthesis is often employed, where a 2-aminobenzaldehyde is reacted with a cyclic ketone, such as cyclohexanone. This reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the partially saturated acridine ring system. researchgate.net The reaction can be catalyzed by various acids or bases.

Key Features of the Friedländer Annulation:

Versatility: Allows for the synthesis of a wide range of substituted quinolines and acridines. researchgate.net

Mechanism: Involves an aldol-type condensation followed by intramolecular cyclization and dehydration. wikipedia.org

Catalysts: Can be catalyzed by both acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) and bases (e.g., potassium hydroxide, piperidine). wikipedia.orgresearchgate.net

Table 1: Comparison of Classical Synthetic Routes to Acridine Systems
Synthetic RouteReactantsConditionsKey AdvantagesKey Limitations
Friedländer Annulation2-aminobenzaldehyde/ketone + compound with active methylene groupAcid or base catalysis, often requires heatingGood yields, versatile for substituted derivativesAvailability of substituted 2-aminobenzaldehydes/ketones can be a limitation
Bernthsen SynthesisDiarylamine + carboxylic acid/anhydride (B1165640)High temperatures (200-270 °C) with a Lewis acid catalyst (e.g., ZnCl2)Direct route to 9-substituted acridinesHarsh reaction conditions, sometimes low yields
Ullmann SynthesisPrimary amine + aromatic aldehyde/carboxylic acid, followed by cyclizationStrong mineral acid (e.g., H2SO4), often requires a copper catalystApplicable to a broad range of substituted anilines and benzoic acidsMulti-step process, harsh conditions

Bernthsen Synthesis and its Green Chemistry Adaptations

The Bernthsen acridine synthesis involves the reaction of a diarylamine with a carboxylic acid or its anhydride in the presence of a Lewis acid, typically zinc chloride, at high temperatures (200-270 °C). nih.govwikipedia.org This method directly yields 9-substituted acridines. wikipedia.org While effective, the classical Bernthsen synthesis suffers from harsh reaction conditions and often produces low yields. bch.ro

In recent years, green chemistry adaptations of the Bernthsen synthesis have been developed to address these limitations. rsc.org These modifications often involve the use of microwave irradiation, which can significantly reduce reaction times and improve yields. rsc.orgresearchgate.net Additionally, alternative catalysts, such as p-toluenesulfonic acid, have been employed to create more environmentally friendly and efficient protocols. researchgate.net Some modern approaches also utilize solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

Recent Advancements in Bernthsen Synthesis:

Microwave-assisted synthesis: Reduces reaction times from hours to minutes and often increases product yields. rsc.org

Alternative catalysts: Use of p-toluenesulfonic acid or other solid acid catalysts can lead to milder reaction conditions. researchgate.net

Solvent-free conditions: Reduces waste and simplifies product purification. researchgate.net

Ullmann Synthesis and Cyclization Strategies for Substituted Acridines

The Ullmann synthesis is another classical method for preparing acridine derivatives. nih.gov In its traditional form, it involves the copper-catalyzed condensation of an aniline (B41778) with a 2-halobenzoic acid to form an N-phenylanthranilic acid, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield an acridone (B373769). The acridone can then be reduced to the corresponding acridine.

Modern Ullmann-type coupling reactions have expanded the scope and utility of this method. mdpi.com These reactions often employ palladium or copper catalysts with various ligands to facilitate the C-N bond formation under milder conditions. mdpi.com Cyclization strategies for the resulting N-phenylanthranilic acids have also been refined. For instance, the use of phosphoryl chloride can directly convert the N-phenylanthranilic acid to a 9-chloroacridine (B74977) derivative.

Targeted Synthesis of 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine

The synthesis of the specifically substituted this compound requires a multi-step approach that involves the initial formation of a tetrahydroacridine core, followed by regioselective introduction of the chloro and nitro groups.

Precursor Synthesis and Functionalization Techniques

The synthesis of the precursor, 1,2,3,4-tetrahydroacridin-9(10H)-one, can be achieved through the reaction of anthranilic acid with cyclohexanone. This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Once the tetrahydroacridone core is formed, it can be functionalized to introduce the desired substituents. The first step in the targeted synthesis is the chlorination at the 9-position. This is commonly achieved by treating the tetrahydroacridone with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This reaction converts the ketone at the 9-position into a chloro group, yielding 9-chloro-1,2,3,4-tetrahydroacridine. nih.gov

Regioselective Chlorination and Nitration in Acridine Frameworks

The introduction of substituents at specific positions on the acridine ring system requires careful consideration of the directing effects of the existing groups and the reaction conditions.

Regioselective Chlorination: The chlorination of the acridine ring itself, as opposed to the 9-position, can be achieved using various chlorinating agents. The position of chlorination is influenced by the electronic properties of the acridine ring and any existing substituents. Palladium-catalyzed C-H chlorination has emerged as a method for the regioselective introduction of chlorine atoms onto aromatic rings. chemrxiv.org

Regioselective Nitration: The nitration of the tetrahydroacridine ring is a crucial step in the synthesis of the target compound. The position of nitration is directed by the activating and deactivating effects of the substituents on the ring. In the case of 9-chloro-1,2,3,4-tetrahydroacridine, the partially saturated ring and the chloro group will influence the position of the incoming nitro group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.netjst.go.jp The electron-donating nature of the partially saturated ring tends to direct electrophilic substitution to the benzenoid ring. The specific regioselectivity for the 6-position is a subject of detailed study, often involving the protection of the acridine nitrogen to modulate the electronic effects. researchgate.netjst.go.jp

Table 2: Synthetic Steps for this compound
StepReactionReagents and ConditionsIntermediate/Product
1Formation of Tetrahydroacridone CoreAnthranilic acid, cyclohexanone, dehydrating agent1,2,3,4-Tetrahydroacridin-9(10H)-one
2Chlorination at the 9-positionPhosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂), heating9-Chloro-1,2,3,4-tetrahydroacridine
3Nitration of the Acridine RingNitric acid (HNO₃), Sulfuric acid (H₂SO₄), controlled temperatureThis compound

Table of Compounds

Table 3: List of Chemical Compounds
Compound NameMolecular FormulaCAS Number
This compoundC₁₃H₁₁ClN₂O₂286438-37-7
AcridineC₁₃H₉N260-94-6
9-Chloro-1,2,3,4-tetrahydroacridineC₁₃H₁₂ClN5396-30-5 nih.gov
1,2,3,4-Tetrahydroacridin-9(10H)-oneC₁₃H₁₃NO599-40-6
Anthranilic acidC₇H₇NO₂118-92-3
CyclohexanoneC₆H₁₀O108-94-1
Phosphoryl chloridePOCl₃10025-87-3
Thionyl chlorideSOCl₂7719-09-7
Zinc chlorideZnCl₂7646-85-7
p-Toluenesulfonic acidC₇H₈O₃S104-15-4
N-Phenylanthranilic acidC₁₃H₁₁NO₂91-40-7
AcridoneC₁₃H₉NO578-95-0

Advanced Synthetic Approaches for Structurally Related Analogues

The development of novel synthetic routes for tetrahydroacridine analogues is driven by the need for molecular diversity in drug discovery programs. These advanced approaches often aim to improve efficiency, reduce step counts, and introduce functionalities with high levels of control.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. Several MCRs have been adapted for the synthesis of tetrahydroacridine derivatives.

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be extended to produce acridine-1,8-diones. This one-pot condensation typically involves an aromatic aldehyde, dimedone, and an ammonium (B1175870) source. Research has demonstrated that this reaction can be carried out under microwave irradiation in solvent-free conditions, affording high yields of the desired products in significantly reduced reaction times.

Another versatile approach is the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton. This method has been successfully employed for the synthesis of N-Mannich bases of 1,2,3,4-tetrahydroquinoline, a related heterocyclic system. The reaction proceeds under reflux conditions and offers a straightforward route to novel derivatives.

The Ugi-azide reaction, a four-component reaction, provides a pathway to complex heterocyclic systems containing a tetrazole moiety. While not directly yielding tetrahydroacridines, the principles of this MCR can be applied to the synthesis of diverse nitrogen-containing heterocycles, showcasing the power of multicomponent strategies in generating molecular complexity.

Table 1: Examples of One-Pot and Multicomponent Reactions for Acridine Analogue Synthesis

Reaction TypeReactantsConditionsProduct TypeYield (%)
Hantzsch SynthesisAromatic Aldehyde, Dimedone, NH4OAcMicrowave, Solvent-freeAcridine-1,8-dione81-97
Mannich ReactionFormaldehyde, Amine, TetrahydroquinolineReflux, Ethanol, HCl (cat.)N-Mannich base of THQNot specified
Ugi-azide/HeckBenzaldehyde, Isonitrile, Allylamine, TMS-azideMulti-step one-potTetrazolo-pyrazino[2,1-a]isoquinoline66-74

C–H Bond Functionalization of Acridines

Direct C–H bond functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to modifying molecular scaffolds. In the context of acridine chemistry, this strategy allows for the introduction of various substituents directly onto the heterocyclic core, bypassing the need for pre-functionalized starting materials.

Palladium-catalyzed C–H arylation has been successfully applied to pyridine (B92270) derivatives, demonstrating the feasibility of this approach for nitrogen-containing heterocycles. This method can be extended to acridine systems for the synthesis of arylated derivatives. The reaction typically involves a palladium catalyst, a suitable ligand, and a base.

Furthermore, metallaphotoredox catalysis has emerged as a powerful tool for the C–H arylation and alkylation of saturated heterocycles like tetrahydrofuran. This dual catalytic system, often employing a photosensitizer and a transition metal catalyst, can activate inert C–H bonds under mild conditions, opening up new avenues for the late-stage functionalization of tetrahydroacridine scaffolds.

Recent advancements have also shown the utility of iridium(III)-catalyzed quadruple C–H activation for the synthesis of complex fused heteroaromatic systems, highlighting the potential for intricate molecular architectures to be built from simple precursors through sequential C–H functionalization.

Table 2: Selected C–H Functionalization Reactions Relevant to Acridine Chemistry

Reaction TypeSubstrate TypeCatalyst SystemFunctional Group IntroducedKey Features
Pd-catalyzed C–H ArylationPyridine derivativesPd(OAc)2, PPh3ArylHigh yields, ligand-dependent
Metallaphotoredox C–H ArylationTetrahydrofuranDiaryl ketone (photosensitizer), Ni complexArylMild conditions, activation of inert C–H bonds
Ir(III)-catalyzed C–H ActivationN-arylimidazolium saltsIr(III) complexAryl (via annulation)Quadruple C–H activation, synthesis of fused systems

Stereoselective Synthesis of Chiral Tetrahydroacridines

The development of stereoselective methods for the synthesis of chiral tetrahydroacridines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. While direct asymmetric syntheses of tetrahydroacridines are still emerging, strategies developed for structurally similar heterocycles like tetrahydropyridines and tetrahydroquinolines provide a strong foundation.

Organocatalysis has proven to be a powerful approach for the enantioselective synthesis of chiral heterocycles. For instance, quinine-derived squaramides have been used to catalyze triple-domino reactions to afford highly substituted tetrahydropyridines with excellent enantioselectivities. Similarly, chiral bifunctional thioureas have been employed in asymmetric tandem reactions for the synthesis of substituted tetrahydroquinolines. These catalytic systems rely on the formation of chiral intermediates and transition states to control the stereochemical outcome of the reaction.

Transition metal catalysis with chiral ligands is another cornerstone of asymmetric synthesis. Iridium-catalyzed asymmetric hydrogenation of quinoxalines has been shown to produce chiral tetrahydroquinoxalines with high enantioselectivity. The choice of solvent can intriguingly control the stereochemical outcome, allowing for the selective synthesis of either enantiomer. Palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines has also been achieved by switching chiral ligands, providing access to a range of stereoisomers. These principles can be extrapolated to the development of asymmetric syntheses of chiral tetrahydroacridines.

Table 3: Strategies for Stereoselective Synthesis of Related Heterocycles

HeterocycleCatalytic SystemKey TransformationStereochemical Outcome
TetrahydropyridineQuinine-derived squaramide (Organocatalyst)Michael/aza-Henry/cyclizationHigh enantioselectivity and diastereoselectivity
TetrahydroquinolineChiral bifunctional thiourea (B124793) (Organocatalyst)Michael/aza-Henry tandem reactionHigh enantioselectivity and diastereoselectivity
TetrahydroquinoxalineIr-complex with chiral ligandAsymmetric hydrogenationHigh enantioselectivity, solvent-controlled enantiomer
TetrahydroquinolinePd-complex with switchable chiral ligands[4+2] CycloadditionStereodivergent synthesis of multiple isomers

Green Chemistry Principles and Sustainable Synthetic Protocols in Acridine Chemistry

Microwave-assisted organic synthesis has emerged as a key green technology. For the synthesis of acridine-1,8-diones, microwave irradiation has been shown to promote the reaction in the absence of a solvent or in greener solvent systems like water or polyethylene (B3416737) glycol (PEG), leading to shorter reaction times and high yields. nih.govnih.govresearchgate.net This approach often eliminates the need for harsh catalysts and simplifies work-up procedures.

The use of reusable and environmentally friendly catalysts is another important aspect of green acridine synthesis. For instance, a cobalt-on-carbon catalyst derived from rice husks has been utilized for the microwave-assisted, one-pot synthesis of acridine derivatives in water. nih.gov This method not only employs a green solvent and a sustainable catalyst but also demonstrates good reusability of the catalyst.

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. The microwave-assisted synthesis of α,β-unsaturated compounds, which can be precursors for heterocyclic synthesis, has been successfully carried out under solvent-free conditions, demonstrating the potential for broader application of this technique in acridine chemistry. beilstein-journals.org These green and sustainable protocols are paving the way for the environmentally responsible production of acridine-based compounds.

Table 4: Application of Green Chemistry Principles in Acridine Synthesis

Green Chemistry PrincipleApplication in Acridine SynthesisExampleAdvantages
Use of Alternative Energy SourcesMicrowave irradiationSynthesis of acridine-1,8-dionesReduced reaction time, increased yields, energy efficiency
Use of Greener SolventsWater, Polyethylene Glycol (PEG)One-pot synthesis of acridine-1,8-dionesReduced environmental impact, improved safety
Use of Renewable Feedstocks/CatalystsCatalyst from rice husksCo/C catalyzed synthesis of acridinesSustainable catalyst source, reusability
Solvent-free ReactionsMicrowave-assisted synthesisHantzsch synthesis of acridinedionesElimination of solvent waste, simplified purification

Advanced Spectroscopic and Electronic Characterization

Electronic Absorption and Emission Spectroscopy of Nitroacridines

The electronic spectra of nitroacridines are characterized by intense absorption bands in the UV-visible region, which are attributed to π→π* electronic transitions within the conjugated aromatic system. nih.gov The partially hydrogenated ring in the tetrahydroacridine core influences the extent of π-conjugation, which in turn affects the energy of these transitions. beilstein-journals.org

Substituents on the acridine (B1665455) core significantly modulate the molecule's electronic and photophysical properties. rsc.org The 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine molecule features two key substituents—a chloro group and a nitro group—in addition to the tetrahydro modification.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent plays a pivotal role in the electronic structure. rsc.org It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate intramolecular charge transfer (ICT) from the electron-rich tetrahydroacridine core to the nitro group. beilstein-journals.orgrsc.org This ICT character often leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. rsc.org

Tetrahydro Ring: The saturated portion of the molecule acts as a weak electron-donating group, contributing to the potential for intramolecular charge transfer towards the nitro-substituted aromatic ring.

The interplay of these substituents governs the energy of the frontier molecular orbitals and, consequently, the absorption and emission characteristics of the molecule.

CompoundKey SubstituentsExpected Effect on λmaxPrimary Electronic Transition
9-chloro-1,2,3,4-tetrahydroacridine-ClBaselineπ→π
This compound-Cl, -NO2Bathochromic Shift (Red Shift)π→π with ICT character

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. wikipedia.org This effect is particularly prominent in molecules like this compound, which possess a significant difference in dipole moment between their ground and excited states due to intramolecular charge transfer.

For this compound, the excited state is expected to be more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, reducing the energy gap for the electronic transition. wikipedia.org This results in a bathochromic shift (positive solvatochromism) in the absorption spectrum as the solvent polarity increases. wikipedia.orgresearchgate.net Studies on the parent acridine molecule have demonstrated its sensitivity to solvent environment, a characteristic that is expected to be amplified by the presence of the charge-pulling nitro group. researchgate.net

SolventRelative PolarityExpected Shift in λmax
TolueneLowShorter Wavelength
DichloromethaneMediumIntermediate Wavelength
MethanolHighLonger Wavelength (Red Shift)

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter its polarizability. edinst.com

For this compound, key vibrational modes can be assigned to its specific functional groups, confirming its structural integrity. nih.gov

Nitro Group (NO₂): This group gives rise to two of the most characteristic and intense bands in the IR spectrum: a strong asymmetric stretching vibration typically found between 1560–1500 cm⁻¹ and a symmetric stretching vibration around 1360–1300 cm⁻¹.

Aromatic System: C=C stretching vibrations within the aromatic rings appear in the 1600–1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Tetrahydro Ring: The aliphatic C-H stretching vibrations from the saturated ring are expected just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹).

C-Cl Bond: The stretching vibration for the carbon-chlorine bond is found in the fingerprint region of the spectrum, usually between 800–600 cm⁻¹.

The presence and position of these bands in the IR and Raman spectra serve to confirm the successful synthesis and structure of the target molecule. americanpharmaceuticalreview.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Nitro (-NO₂)Asymmetric Stretch1560 - 1500StrongMedium-Strong
Nitro (-NO₂)Symmetric Stretch1360 - 1300StrongStrong
Aromatic C=CStretch1600 - 1450MediumStrong
Aliphatic C-HStretch2950 - 2850Medium-StrongMedium-Strong
C-ClStretch800 - 600Medium-StrongStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the precise connectivity and three-dimensional structure of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide detailed structural information.

The conformational flexibility of the molecule is primarily associated with the 1,2,3,4-tetrahydro ring, which can adopt non-planar conformations such as a half-chair. clockss.org Conformational analysis using NMR can be performed by:

Chemical Shifts: The electron-withdrawing nitro group would cause a downfield shift for protons and carbons on the substituted aromatic ring. The aliphatic protons of the tetrahydro ring would appear at a much higher field.

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) within the tetrahydro ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. Measuring these constants can help determine the ring's preferred conformation. copernicus.org

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange, such as ring inversion. clockss.org At low temperatures, this exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide evidence of its elemental composition. For this compound (C₁₃H₁₁ClN₂O₂), the expected monoisotopic mass is approximately 262.05 Da.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a characteristic M⁺ peak and an M+2 peak with an intensity about one-third of the M⁺ peak. nist.gov This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed here, a hypothetical analysis would be expected to reveal several key features.

The fused aromatic portion of the acridine core would be essentially planar. The tetrahydro ring, however, would adopt a non-planar conformation, likely a half-chair, to minimize steric strain. The analysis would also detail the geometry of the substituents; for instance, the nitro group might be slightly twisted out of the plane of the aromatic ring. In the crystal lattice, molecules may be arranged through intermolecular forces such as π-π stacking of the aromatic rings or other dipole-dipole interactions.

Theoretical and Computational Investigations of 9 Chloro 1,2,3,4 Tetrahydro 6 Nitro Acridine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the intrinsic properties of a compound, such as its stability, reactivity, and spectroscopic characteristics. For acridine (B1665455) derivatives, these calculations are crucial for understanding their mechanism of action, particularly for those with potential therapeutic applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, offering a balance between accuracy and computational cost. DFT studies on acridine derivatives focus on optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors.

Table 1: Representative Calculated Ground State Properties for Acridine Scaffolds Note: Data presented is representative of typical values for acridine derivatives as specific DFT data for 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine was not available in the searched literature.

Property Typical Calculated Value Range Significance
HOMO Energy -6.0 to -5.0 eV Relates to the ability to donate electrons; higher energy indicates greater reactivity.
LUMO Energy -2.5 to -1.5 eV Relates to the ability to accept electrons; lower energy indicates greater reactivity.
HOMO-LUMO Gap 2.5 to 4.5 eV Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity.
Dipole Moment 2.0 to 5.0 Debye Measures the polarity of the molecule, influencing solubility and intermolecular interactions.

While DFT is excellent for ground-state properties, ab initio methods, such as multi-reference perturbation theory (MRPT), are often required for the accurate characterization of electronically excited states. rsc.org These methods are crucial for understanding a molecule's photophysical properties, including its absorption and emission of light. The study of excited states is particularly relevant for applications in photodynamic therapy and for understanding potential phototoxicity.

For complex aromatic systems like acridine derivatives, ab initio calculations can determine the energies of various excited states (e.g., singlet and triplet states) and the nature of electronic transitions between them. rsc.orgunc.edu For example, time-dependent DFT (TD-DFT) calculations can predict the absorption spectra of acridine radicals, identifying key transitions such as intramolecular charge transfer (CT) states. unc.edu High-level methods like multi-reference configuration interaction (MRCI) can be applied to study the photophysical properties of large biological molecules, although they are computationally intensive. temple.edu The development of more efficient approaches allows for the application of these accurate methods to larger, more complex systems. temple.edu

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how a compound like this compound interacts with its environment, such as solvent molecules or biological macromolecules like DNA or proteins. nih.govacs.org

MD simulations have been effectively used to study the intercalation of acridine derivatives into DNA. nih.gov These studies can reveal detailed information about the forces and conformational changes involved in the binding process, helping to explain the physical basis for phenomena like the neighbor-exclusion principle, where intercalating molecules can only bind at every other base-pair site. nih.gov Simulations can also elucidate the role of various non-covalent interactions, such as π-π stacking, hydrogen bonds, and electrostatic interactions, which stabilize the complex formed between the acridine derivative and its target. mdpi.comrsc.org By analyzing the trajectory of the molecule and its target over time, researchers can understand the stability of the interaction and the specific atoms or residues that are most critical for binding. acs.org

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. This is often achieved by analyzing the electronic structure and energy landscape of the reacting system. The frontier molecular orbitals (HOMO and LUMO) calculated using methods like DFT are key indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. The distribution and energy of these orbitals can predict the most likely sites for chemical reactions.

For acridine derivatives, these predictions are vital for understanding their metabolic fate, potential for covalent bonding with biological targets, and for designing syntheses. Computational models can be used to predict the outcomes of various chemical transformations, such as substitution reactions. github.comslideshare.net By calculating the activation energies for different potential pathways, researchers can determine the most favorable reaction mechanism. researchgate.net This predictive power allows for the rational design of new derivatives with desired reactivity profiles, enhancing their therapeutic efficacy or tailoring their properties for specific applications.

In Silico Screening and Library Design for Acridine Scaffolds

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. The acridine ring system serves as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. jppres.com

Virtual libraries of acridine derivatives can be generated by computationally decorating the core acridine scaffold with various functional groups. nih.govresearchgate.net These libraries can then be screened against a biological target using techniques like molecular docking, which predicts the binding mode and affinity of a ligand to a receptor. jppres.com This process allows for the rapid exploration of a vast chemical space to identify novel structures with potential therapeutic value. rsc.org Tools have been developed specifically for generating chemical libraries that share a common core while optimizing a range of desired properties, facilitating a more focused and efficient approach to lead optimization. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Acridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural, physical, or chemical properties (known as descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

For acridine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antibacterial or anticancer effects. nih.govrsc.org In a typical QSAR study, a set of acridine analogues with known activities is used to build a model. Descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression, are used to create an equation that correlates these descriptors with the observed biological activity. nih.gov The resulting model can then guide the design of new derivatives with potentially improved potency. nih.gov

Molecular Interactions and Mechanistic Studies

DNA/RNA Intercalation and Binding Mechanisms

The core mechanism for many acridine (B1665455) derivatives involves their insertion between the base pairs of DNA, a process known as intercalation. mdpi.com The flat, aromatic, tricyclic ring system of the acridine molecule stacks between adjacent base pairs of the DNA duplex. mdpi.com This interaction is primarily stabilized by van der Waals forces. For many derivatives, these forces are supplemented by ionic interactions between substituents on the acridine ring and the phosphate backbone of DNA. mdpi.com The presence of specific substituents, such as the nitro group and the chlorine atom on the 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine scaffold, modulates the electronic properties and binding affinity of the molecule.

Spectroscopic methods are essential tools for elucidating the binding of acridine derivatives to nucleic acids. Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism provide significant insights into these interactions. mdpi.com When an acridine derivative intercalates into DNA, changes in its electronic environment typically result in observable shifts in its absorption spectrum. These changes often manifest as hypochromism (a decrease in molar absorptivity) and a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption. nih.gov

For instance, studies on various acridine derivatives have quantified their binding affinity to calf thymus DNA (ctDNA). The binding constant (Kb) is a measure of the strength of this interaction. Fluorescence quenching assays and DNA melting temperature analyses are also employed to confirm the intercalative binding mode. nih.gov

Table 1: DNA Binding Constants and Spectroscopic Data for Representative Acridine Derivatives
CompoundBinding Constant (Kb) (M-1)Spectroscopic ShiftReference
Acridine-thiosemicarbazone derivative (CL-07)4.75 × 104Not specified nih.gov
3,9-Disubstituted acridine derivatives2.81–9.03 × 104Not specified mdpi.com
2,9-Disubstituted acridine derivatives0.5–10.4 × 104Not specified nih.gov
Acridine N-acylhydrazone derivative (3b)3.18 × 103Hypsochromic shift (Δλ = 1–9 nm) nih.gov

Computer-assisted molecular modeling provides critical insights into the specific interactions between acridine derivatives and DNA at the atomic level. nih.gov These computational studies help to build and test various intercalative models, revealing how the acridine ring orients itself within the DNA helix and how its substituents interact with the major and minor grooves.

For example, modeling studies of nitracrine, a 1-nitro-9-aminoacridine derivative, have shown that the position of the nitro group is critical for its DNA cross-linking ability. nih.gov Such studies indicate that upon intercalation, the acridine portion of the molecule can cause significant distortions in the DNA structure. nih.gov Molecular docking simulations are frequently used to predict the binding affinities and preferred interaction modes of these compounds with DNA, as well as with target enzymes like topoisomerases. mdpi.com These models suggest that the acridine core typically lies in the intercalation site, while side chains extend into the DNA grooves, forming specific hydrogen bonds or other interactions that enhance binding affinity and specificity.

Acridine-based drugs that intercalate into DNA can actively participate in electron transfer (ET) reactions along the DNA double helix. nih.gov The DNA molecule itself can be in a continuous state of ET, and intercalated molecules can either donate electrons to or accept electrons from the helix. nih.gov This modulation of electron flow may be a significant contributor to the biological effects of these drugs. nih.gov

The presence of a nitro group, which is strongly electron-withdrawing, on the acridine scaffold of this compound suggests it may act as an electron acceptor. nih.gov Reactive oxygen species (ROS), which are naturally produced in cells, can initiate ET reactions by abstracting an electron from DNA. nih.gov An intercalated nitroacridine could potentially influence these processes, possibly exacerbating oxidative damage to DNA. Studies on related compounds, such as viologen-linked acridines, have demonstrated the capacity for photoinduced electron transfer, reinforcing the concept that the acridine scaffold can mediate these crucial electronic processes within a DNA environment. researchgate.net

The act of intercalation inherently alters the structure and stability of the DNA duplex. A key conformational change is the unwinding of the DNA helix to accommodate the intercalating molecule. This effect can be quantified using viscometric titrations, which measure the change in DNA viscosity upon ligand binding to determine the helix unwinding angle. nih.gov

Furthermore, the binding of intercalators generally leads to the thermodynamic stabilization of the DNA double helix. This stabilization is observed as an increase in the DNA melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The magnitude of this change (ΔTm) is indicative of the strength of the interaction. In electrophoretic assays, the binding of these compounds to plasmid DNA can also cause a noticeable retardation in its mobility. mdpi.com

Table 2: Effect of Representative Acridine Derivatives on DNA Thermal Stability (ΔTm)
Compound ClassΔTm (°C)Reference
2,9-Disubstituted acridines4.2–9.8 nih.gov
General Intercalators (Ethidium)Ranges from ~17 (RNA) to ~23 (DNA) instras.com

Applications of Acridine Derivatives in Chemical Biology and Materials Science

Fluorescent Probes for Cellular Imaging and Biomolecular Detection

The rigid and planar structure of the acridine (B1665455) core is a foundational characteristic that has been widely leveraged in the creation of fluorescent probes. The introduction of various substituents allows for the fine-tuning of the photophysical properties of acridine derivatives, rendering them highly adaptable for sensing and imaging purposes.

Applications in Live Cell Imaging and Biomarker Detection

Acridine derivatives have a well-established history in cellular imaging, owing to their capacity to intercalate into DNA and their intrinsic fluorescence. A notable example is 9-Amino-6-chloro-2-methoxyacridine (ACMA) , a fluorescent probe employed for DNA labeling and for sensing pH gradients within biological systems. caymanchem.comnih.gov Its fluorescence is observed to quench when a pH gradient is formed, a property that has been instrumental in various bioenergetic studies. nih.gov

Given the structural similarities, 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine could be investigated for comparable applications. The tetrahydroacridine core imparts a degree of conformational flexibility not present in the fully aromatic acridine, which may affect its binding characteristics with biomolecules. The nitro group, a strong electron acceptor, could promote charge-transfer interactions upon binding to specific biological targets, resulting in a detectable alteration in fluorescence. This phenomenon could be exploited for the detection of specific biomarkers. For instance, if the compound's fluorescence is quenched in the presence of a particular enzyme, it could be engineered into a "turn-on" sensor for that biomarker. While dedicated studies on the application of This compound in live cell imaging are not yet available, the fundamental chemistry of acridine derivatives suggests its promise in this field.

Chemosensors for Ion and Small Molecule Detection

The design of effective chemosensors often involves the integration of a signaling moiety (a fluorophore) with a recognition moiety (a receptor). The acridine scaffold provides an excellent platform for constructing such sensors. The nitrogen atom within the acridine ring can serve as a coordination site for metal ions, and the aromatic system can be functionalized with specific receptors to target other ions or small molecules.

Research has demonstrated the efficacy of acridine derivatives as chemosensors. For example, a novel acridine derivative has been engineered as a highly selective "off-on" fluorescent chemosensor for cadmium ions (Cd²⁺) in aqueous environments. researchgate.net This particular sensor incorporates diethanolamine (B148213) ligands that selectively bind to Cd²⁺, causing a significant enhancement in fluorescence. researchgate.net

In the case of This compound , the nitro group could augment its potential as a chemosensor. The electron-withdrawing character of the nitro group can modulate the electron density of the acridine ring system, thereby potentially influencing its binding affinity and selectivity for specific ions. Moreover, the nitro group itself can engage in interactions, such as hydrogen bonding, with certain analytes. Although experimental data for this specific compound are not available, the established principles of chemosensor design indicate that it is a promising candidate for the development of novel sensors for environmentally or biologically significant species.

Scaffolds for Supramolecular Assembly and Self-Assembled Systems

The planar and aromatic character of the acridine core makes it an ideal building block in the field of supramolecular chemistry. Acridine derivatives are capable of participating in π-π stacking interactions, which serve as a primary driving force for the self-assembly of intricate molecular architectures. These self-assembled systems have the potential for a broad array of applications, ranging from drug delivery systems to the fabrication of novel materials with distinct electronic properties.

While specific research on the supramolecular assembly of This compound has not been reported, the intrinsic properties of the acridine scaffold are highly conducive to such applications. The presence of the chloro and nitro substituents could introduce supplementary intermolecular forces, such as halogen bonding and dipole-dipole interactions, which could be utilized to direct the self-assembly process. For instance, the nitro group could function as a hydrogen bond acceptor, thereby guiding the assembly of the molecules into a specific, predetermined orientation.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Acridine derivatives have attracted considerable interest within materials science, most notably for their application in organic light-emitting diodes (OLEDs). Their high thermal stability and commendable photophysical properties make them well-suited for use as emitters or host materials in the fabrication of OLED devices.

Studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have revealed that these compounds can display promising fluorescence characteristics, a fundamental prerequisite for OLED emitters. nih.gov Furthermore, research into acridine-based hole-transporting materials has underscored their potential to improve the efficiency of phosphorescent OLEDs. nih.gov

The electronic properties of This compound would be markedly influenced by the nitro group. The strong electron-withdrawing nature of this group would lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This could be advantageous in the design of materials for the electron transport layers in OLEDs. Additionally, the combination of the electron-donating tetrahydroacridine core and the electron-withdrawing nitro group could result in a molecule exhibiting intramolecular charge transfer (ICT) characteristics. Such materials are often highly sought after for their potential to display thermally activated delayed fluorescence (TADF), a mechanism that can lead to the development of highly efficient OLEDs. While further investigation is necessary, the molecular structure of This compound suggests it is a worthy candidate for exploration in optoelectronic applications.

Catalytic Applications of Acridine-Based Ligands

The nitrogen atom in the acridine ring is capable of coordinating to metal centers, which makes acridine derivatives valuable as ligands in the field of catalysis. The electronic and steric properties of the acridine ligand can be modulated by the addition of substituents to the ring system, which in turn can influence the activity and selectivity of the metal catalyst.

While direct catalytic applications of This compound have not been documented, the broader class of acridine-based ligands has been investigated. The synthesis of 1,8-dioxo-decahydroacridine derivatives has been successfully achieved using aluminized polyborate as a catalyst, demonstrating the role of acridines in catalytic processes. growingscience.com The electron-withdrawing nitro group in This compound would reduce the electron density on the acridine nitrogen, thereby affecting its coordination properties. This could be advantageous in certain catalytic cycles where a less basic ligand is preferable. Further research into the coordination chemistry and catalytic activity of this compound and its derivatives is warranted.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name9-chloro-6-nitro-1,2,3,4-tetrahydroacridine sigmaaldrich.com
CAS Number286438-37-7 sigmaaldrich.com
Molecular FormulaC13H11ClN2O2 sigmaaldrich.com
InChI KeyUNGZTFAWTHSZIV-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Photophysical Properties of Related Tetrahydroacridine Derivatives *

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (cm-1)
2,4-bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine345386, 400--
Methoxy-substituted derivative--Higher than unsubstitutedRed-shifted emission

Data synthesized from studies on 2,4-disubstituted-9-chloro-5,6,7,8-tetrahydroacridines. beilstein-journals.orgnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Acridine (B1665455) Derivatives

The classic methods for synthesizing the acridine core, such as the Bernthsen and Ullmann reactions, are being supplemented and replaced by more efficient, versatile, and specific methodologies. researchgate.net This evolution is critical for creating libraries of novel derivatives with diverse substitution patterns, which is essential for structure-activity relationship (SAR) studies.

One promising direction is the use of modern cross-coupling reactions. For instance, a one-pot double Sonogashira cross-coupling method has been successfully employed to synthesize 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. This approach efficiently expands the π-conjugation of the tetrahydroacridine core, which can significantly influence the molecule's photophysical properties.

Another area of innovation involves new routes to key intermediates. A novel pathway to synthesize 9-chloroacridines, a crucial precursor for many biologically active 9-aminoacridines, utilizes triflates of salicylic (B10762653) acid derivatives. This method facilitates the variation of both the tricyclic core and the sidechains, allowing for the rapid generation of compound libraries for screening against therapeutic targets, such as the malaria parasite Plasmodium falciparum. researchgate.net Researchers are also focused on optimizing existing protocols to improve yields and simplify reaction steps, making the synthesis of complex acridines more practical and scalable.

Advanced Computational Approaches for Acridine Design

Computational chemistry and cheminformatics have become indispensable tools in the design and development of new acridine-based compounds. These approaches allow for the rational design of molecules with enhanced potency, selectivity, and reduced toxicity, thereby accelerating the drug discovery process.

Molecular docking simulations are widely used to predict the binding modes and affinities of novel acridine derivatives with their biological targets. For example, docking studies have been used to elucidate the possible interactions between newly synthesized 3,9-disubstituted acridines and their enzymatic targets, Topoisomerase I and IIα. These in silico methods help to explain the structure-activity relationships observed in experimental assays and guide the design of next-generation inhibitors.

Furthermore, quantitative structure-activity relationship (QSAR) analyses are employed to build predictive models that correlate the physicochemical properties of acridine derivatives with their biological activities. By applying these models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest probability of success. Theoretical studies based on Density Functional Theory (DFT) are also utilized to understand the electronic and photophysical properties of new derivatives, which is particularly relevant for applications in materials science and as fluorescent probes.

Exploration of New Biological Targets and Mechanistic Pathways

While the ability of acridines to intercalate into DNA and inhibit topoisomerase enzymes is well-established, current research is expanding the scope of their biological applications by identifying new targets and elucidating novel mechanisms of action. researchgate.net This diversification is crucial for overcoming the limitations of traditional acridine-based therapies, such as toxicity and drug resistance. nih.govresearchgate.net

Fungal topoisomerases, which are structurally distinct from their human counterparts, have emerged as a promising target for the development of selective antifungal agents based on the acridine scaffold. nih.gov This approach offers a potential solution to the challenge of developing fungal-specific drugs with minimal side effects. nih.gov

In the realm of parasitic diseases, acridine derivatives are being investigated for their activity against Leishmania and drug-resistant strains of Plasmodium falciparum. rsc.org Studies on 7-substituted 9-chloro-2-methoxyacridines suggest that while DNA metabolism is a primary target in Leishmania, these compounds may act as multitarget drugs by affecting other biochemical pathways, including protein and lipid metabolism. This multitarget approach could be key to combating the complex life cycles and resistance mechanisms of parasites. The unique planar structure of acridines allows them to interact with a variety of biomolecular targets, including enzymes and G-quadruplex DNA, opening up new avenues for therapeutic intervention in cancer and other diseases. rsc.orgwikipedia.org

Compound ClassInvestigated Target/ActivityPotential Application
9-Anilinoacridine DerivativesP. falciparum DNA Topoisomerase IIAntimalarial
7-Substituted 9-Chloro-2-MethoxyacridinesLeishmania infantum (DNA, protein, lipid metabolism)Antileishmanial
Acridine-Peptide ConjugatesFungal Efflux Pumps / TopoisomerasesAntifungal (especially against resistant strains)
4,5-Disubstituted AcridinesTelomeric G-Quadruplex DNAAnticancer

Integration of Acridine Chemistry with Nanotechnology and Biosensors

The unique photophysical properties of the acridine ring, particularly its strong fluorescence, have made it a valuable component in the burgeoning fields of nanotechnology and biosensor development. wikipedia.orgnih.gov This integration allows for the creation of sophisticated tools for diagnostics, bioimaging, and targeted drug delivery. nih.gov

Acridine derivatives have been engineered as highly sensitive and selective fluorescent chemosensors for detecting biologically and environmentally important analytes. researchgate.net For example, specific acridine-based probes exhibit a distinct fluorescence response upon binding to metal ions like Fe³⁺ and Ni²⁺, allowing for their detection in water samples and even within living cells. researchgate.net Other probes have been designed to respond to changes in the microenvironment, such as polarity and viscosity, enabling the dynamic monitoring of processes within cellular compartments like lipid droplets and lysosomes. rsc.org

In nanotechnology, acridines are being conjugated with semiconductor fluorescent nanocrystals, or quantum dots (QDs), to create advanced nanoprobes. nih.govnih.gov These QD-acridine conjugates combine the intense, stable luminescence of QDs with the targeting ability of acridine derivatives. nih.govkneopen.com Such nanoprobes are being developed for real-time tracking of drug delivery to cancer cells and for high-resolution intracellular imaging. nih.govnih.gov Furthermore, acridine-based compounds like Acridine Orange have been used as molecular "glue" and stabilizers in the fabrication of amperometric biosensors for detecting molecules like catechol. acs.orgnih.gov

Application AreaAcridine RoleExample
Biosensors Fluorescent ReporterSelective detection of Fe³⁺ and Ni²⁺ ions researchgate.net
Environmental ProbeMonitoring intracellular polarity and viscosity rsc.org
Stabilizer/AnchorComponent in tyrosinase-based catechol biosensors acs.orgnih.gov
Nanotechnology Targeting LigandConjugation with Quantum Dots for tumor cell imaging nih.gov
PhotosensitizerPreparation of nanoscale photosensitizers for photodynamic therapy zzylchem.com
Drug Delivery VehicleComponent of nanoprobes for tracking drug delivery nih.govnih.gov

Challenges and Opportunities in Acridine Research

Despite the immense potential of acridine derivatives, several challenges must be addressed to translate them into widespread clinical and technological use. A primary concern has historically been the cytotoxicity and side effects associated with first-generation acridine compounds, largely stemming from their non-specific interaction with DNA. nih.govrsc.org The development of multidrug resistance in cancer and infectious microbes also poses a significant hurdle for acridine-based therapeutics. nih.govresearchgate.net Furthermore, achieving selectivity for specific biological targets (e.g., fungal vs. human enzymes) remains a key challenge in drug design. nih.gov

However, these challenges create significant opportunities for innovation. The synthetic versatility of the acridine scaffold allows for extensive chemical modification to enhance target specificity and reduce off-target toxicity. researchgate.net The development of non-intercalating acridines that act on other targets, such as specific enzymes or protein-protein interactions, is a major opportunity to create safer therapeutics. nih.gov There is a growing opportunity to design acridine-based drugs that overcome resistance, for instance, by creating hybrid molecules or conjugates that can evade efflux pumps. nih.gov The integration of acridines with nanotechnology presents a transformative opportunity for creating targeted drug delivery systems that transport the active compound directly to diseased cells, minimizing systemic exposure and side effects. researchgate.net Finally, the use of acridines as fluorescent probes and sensors continues to expand, offering powerful new tools for basic research and medical diagnostics. nih.gov

Q & A

Q. What are the established synthetic routes for 9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of nitro-substituted precursors. For example, derivatives like 9-amino-tetrahydroacridines are prepared by reacting chloro-acridines with ammonium carbonate under reflux . Key variables include solvent choice (e.g., phenol for polar aprotic conditions), temperature (80–120°C), and reaction time (12–24 hours). Optimization often involves monitoring intermediates via TLC or HPLC to minimize byproducts like over-nitrated species .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Purity assessment : HPLC (C18 column, methanol/water gradient) or GC-MS for volatile intermediates .
  • Structural confirmation : 1H^1H/13C^{13}C-NMR to verify substituent positions (e.g., nitro and chloro groups), IR spectroscopy for functional groups (e.g., NO2_2 stretch at ~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ for C13_{13}H12_{12}ClN2_2O2_2: 275.05) .

Q. How is the compound’s stability evaluated under different storage conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to assess decomposition thresholds (e.g., nitro group instability above 150°C).
  • Light sensitivity : UV-Vis spectroscopy to track degradation under UV exposure.
  • Moisture control : Karl Fischer titration to quantify water uptake, with recommendations for desiccated storage at 2–8°C .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/nitro positions) influence acetylcholinesterase (AChE) inhibition?

Structure-activity relationship (SAR) studies reveal:

  • The chloro group at position 9 enhances AChE binding via hydrophobic interactions with the catalytic gorge.
  • The nitro group at position 6 may reduce potency compared to amino analogues but improves solubility for in vivo testing .
  • Methodology : Kinetic assays (Ellman’s method) using recombinant human AChE, with IC50_{50} comparisons between derivatives .

Q. How can contradictory bioactivity data (e.g., antimalarial vs. anticholinesterase activity) be resolved?

Contradictions often arise from off-target effects or assay conditions. Strategies include:

  • Selectivity profiling : Screen against related enzymes (e.g., butyrylcholinesterase) and parasites (e.g., Plasmodium falciparum).
  • Dose-response studies : Identify concentration-dependent dual activities (e.g., antimalarial IC50_{50} at µM vs. AChE IC50_{50} at nM) .

Q. What methodologies are used to design multi-target derivatives (e.g., AChE and amyloid-β inhibitors)?

Hybridization strategies involve:

  • Molecular docking : Align the acridine core with AChE’s active site and amyloid-β fibril grooves (PDB: 1ACJ, 2Y3A).
  • Linker optimization : Introduce alkyl or polyethylene glycol spacers to conjugate additional pharmacophores (e.g., tacrine moieties) .

Q. How do synthetic impurities (e.g., des-nitro byproducts) affect pharmacological data interpretation?

  • Analytical controls : Use preparative HPLC to isolate impurities (>95% purity thresholds).
  • Bioassay spiking : Add purified impurities (1–10% w/w) to assess false-positive/negative rates in enzyme assays .

Data Contradiction and Reproducibility

Q. Why do melting points (mp) reported for similar derivatives vary across studies?

Discrepancies (e.g., 9-amino-7-methyl-tetrahydroacridine mp: 182–183°C vs. 228–230°C) arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMSO) yield different crystal forms.
  • Purity thresholds : Lower-purity samples (<95%) depress mp values .

Q. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Solvent screening : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solubility.
  • Co-solvent systems : For in vivo studies, employ PEG-400/water mixtures to enhance bioavailability .

Methodological Best Practices

Q. What protocols ensure safe handling of nitro- and chloro-containing intermediates?

  • Ventilation : Use fume hoods for reactions releasing NOx_x or HCl gases.
  • PPE : Nitrile gloves and splash goggles to prevent dermal exposure.
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

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9-Chloro-1,2,3,4-tetrahydro-6-nitro-acridine

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